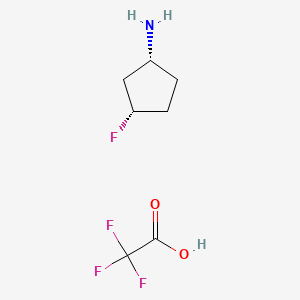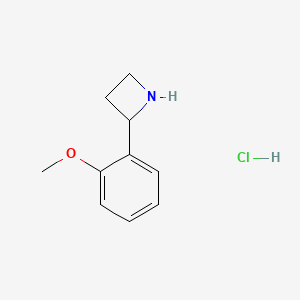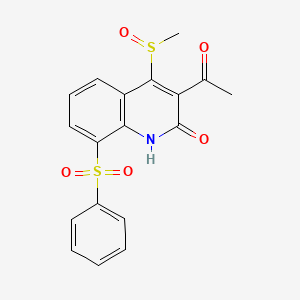
Epitestosterone Sulfate-d3 Triethylamine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epitestosterone Sulfate-d3 Triethylamine Salt is a derivative of epitestosterone . Epitestosterone is the 17-alpha isomer of testosterone, derived from pregnenolone via the delta5-steroid pathway, and via 5-androstene-3-beta,17-alpha-diol .
Physical And Chemical Properties Analysis
The molecular weight of Epitestosterone Sulfate-d3 Triethylamine Salt is 472.7 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . The exact mass is 472.30502488 g/mol and the monoisotopic mass is also 472.30502488 g/mol . The topological polar surface area is 92.3 Ų . The heavy atom count is 32 . The complexity of the compound is 746 .
Scientific Research Applications
Apoptosis Research
Epitestosterone Sulfate-d3 Triethylamine Salt is used in apoptosis research . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It plays a crucial role in developing and maintaining the health of the body by eliminating old cells, unnecessary cells, and unhealthy cells.
Biochemical Assay Reagents
This compound is used as a biochemical assay reagent . Biochemical assays are analytical procedures that combine a biological material with a chemical reagent to produce a measurable signal related to the concentration of the analyte in the sample.
Endothelin Receptor Research
It is used in the research of endothelin receptors . Endothelin receptors are a type of G protein-coupled receptor that are located in various tissues, including the vascular smooth muscle where they play a role in vasoconstriction, vasodilation, and cell proliferation.
GCGR Research
Epitestosterone Sulfate-d3 Triethylamine Salt is used in the research of the glucagon receptor (GCGR) . GCGR is a 62 kDa protein that is a member of the class B G-protein coupled family of receptors, and is located on the surface of liver and kidney cells in humans, where it binds glucagon.
GLP Receptor Research
This compound is used in the research of the glucagon-like peptide-1 (GLP-1) receptor . The GLP-1 receptor is a major pharmacological target in the treatment of type 2 diabetes.
Integrin Research
Epitestosterone Sulfate-d3 Triethylamine Salt is used in integrin research . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion.
Isotope-Labeled Compounds Research
This compound is used in the research of isotope-labeled compounds . Isotope-labeled compounds are chemical compounds in which one or more atoms have been replaced by an isotope.
PI3K Research
Epitestosterone Sulfate-d3 Triethylamine Salt is used in the research of phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mechanism of Action
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Epitestosterone Sulfate-d3 Triethylamine Salt involves the sulfation of Epitestosterone-d3 followed by the formation of triethylamine salt.", "Starting Materials": ["Epitestosterone-d3", "Sulfur trioxide-trimethylamine complex", "Triethylamine"], "Reaction": [ "Epitestosterone-d3 is dissolved in dichloromethane", "Sulfur trioxide-trimethylamine complex is added to the solution", "The mixture is stirred at room temperature for 1 hour", "Triethylamine is added to the reaction mixture", "The mixture is stirred for an additional 30 minutes", "The product is isolated by filtration and dried under vacuum" ] } | |
CAS RN |
182296-44-2 |
Product Name |
Epitestosterone Sulfate-d3 Triethylamine Salt |
Molecular Formula |
C25H43NO5S |
Molecular Weight |
472.699 |
IUPAC Name |
N,N-diethylethanamine;[(8R,9S,10R,13S,14S,17R)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H28O5S.C6H15N/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;1-4-7(5-2)6-3/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);4-6H2,1-3H3/t14-,15-,16-,17+,18-,19-;/m0./s1/i6D2,17D; |
InChI Key |
AGRILWRSYZNKSA-KUUOEBSESA-N |
SMILES |
CCN(CC)CC.CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34C |
synonyms |
(17α)-17-(Sulfooxy)androst-4-en-3-one-d3 N,N-diethylethanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,6R)-3,4,5-trihydroxy-6-[4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B584697.png)

![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B584701.png)






![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)
